molecular formula C14H11NO3 B12093750 1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one

1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one

Cat. No.: B12093750
M. Wt: 241.24 g/mol
InChI Key: HQLWRIHIASFXFQ-UHFFFAOYSA-N
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Description

1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one is a chemical compound that belongs to the dibenzo[b,d]pyran family This compound is characterized by its unique structure, which includes a methoxy group at the first position and an amino group at the eighth position

Preparation Methods

The synthesis of 1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one can be achieved through a one-pot reaction. This method involves the use of 2’,6’-dimethoxy-4-nitro-1,1’-biphenyl-2-carboxylic acid methyl ester as the starting material. The reaction proceeds with hydroiodic acid, which facilitates O-demethylation, lactonization, and nitro reduction to amine . This one-pot synthesis is an improved alternative to the previously reported three-step reactions for this transformation.

Chemical Reactions Analysis

1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

8-amino-1-methoxybenzo[c]chromen-6-one

InChI

InChI=1S/C14H11NO3/c1-17-11-3-2-4-12-13(11)9-6-5-8(15)7-10(9)14(16)18-12/h2-7H,15H2,1H3

InChI Key

HQLWRIHIASFXFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3=C(C=C(C=C3)N)C(=O)O2

Origin of Product

United States

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